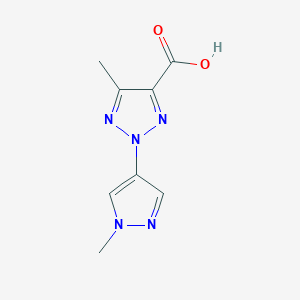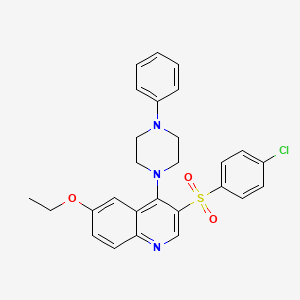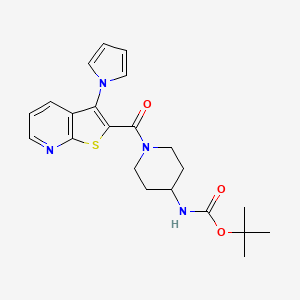
5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid” is a versatile material used in scientific research. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Synthesis Analysis
The synthesis of triazole compounds, which include “5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are analogues of febuxostat, were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Molecular Structure Analysis
Triazole compounds, including “5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid”, contain two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
Pyrazole nucleus, a part of “5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid”, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Aplicaciones Científicas De Investigación
Pharmacology
EN300-2010579: has been explored for its potential in pharmacology, particularly due to the triazole core’s ability to bind with various enzymes and receptors. This interaction suggests its use in developing new classes of antibacterial agents to combat multidrug-resistant pathogens .
Medicinal Chemistry
In medicinal chemistry, EN300-2010579 could be utilized for the synthesis of new drug molecules. The triazole moiety is a common feature in drugs with a wide range of therapeutic activities, including antifungal, antidepressant, and antihypertensive properties .
Drug Discovery
The compound’s structure makes it a candidate for drug discovery, where it could be used in the synthesis of novel molecules with potential therapeutic benefits. Its triazole ring can be modified to enhance drug affinity, selectivity, and metabolic stability .
Organic Synthesis
EN300-2010579: can play a role in organic synthesis, acting as a building block for creating complex organic compounds. Its reactive carboxylic acid group allows for various chemical transformations, making it a versatile reagent .
Polymer Chemistry
The carboxylic acid group in EN300-2010579 makes it suitable for polymer chemistry applications. It can be involved in creating polymers with specific properties or as a monomer in polymerization reactions .
Supramolecular Chemistry
EN300-2010579: could be used in supramolecular chemistry for the design of molecular receptors and the creation of self-assembling structures. Its ability to form non-covalent interactions can lead to the development of new materials with unique properties .
Chemical Biology
In chemical biology, EN300-2010579 might be used as a tool for understanding biological processes at the molecular level. It could serve as a probe or a linker in the study of proteins, nucleic acids, and other biomolecules .
Materials Science
Finally, EN300-2010579 could find applications in materials science, particularly in the development of new materials with desired chemical and physical properties. Its molecular structure could be key in designing materials for specific applications .
Mecanismo De Acción
Target of Action
Triazole compounds, such as 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.
Mode of Action
The mode of action of triazole compounds is often attributed to their ability to bind to various enzymes and receptors This binding can alter the function of these targets, leading to changes in cellular processes
Biochemical Pathways
Triazole compounds can affect various biochemical pathways due to their broad-spectrum biological activities . .
Propiedades
IUPAC Name |
5-methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-7(8(14)15)11-13(10-5)6-3-9-12(2)4-6/h3-4H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXWMKHFDAZRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878059.png)
![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2878061.png)
![N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2878062.png)

![ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2878064.png)
![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878079.png)